molecular formula C23H26N2O4S2 B2568437 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 898452-61-4

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2568437
CAS RN: 898452-61-4
M. Wt: 458.59
InChI Key: AKFIVKQXPYOPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O4S2 and its molecular weight is 458.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ghorab et al. (2017) involved the synthesis and docking study of new thiourea derivatives bearing benzenesulfonamide moiety, inspired by antituberculosis pro-drugs. These compounds demonstrated significant activity against Mycobacterium tuberculosis, indicating their potential in developing treatments for tuberculosis. The structural analysis through docking studies provided insights into their mechanism of action, particularly by binding to the active site of M. tuberculosis enoyl reductase InhA, which is critical for mycolic acid synthesis in the bacterial cell wall (Ghorab et al., 2017).

Cytotoxicity and Docking Simulation

Saleh et al. (2020) conducted a study on novel annulated dihydroisoquinoline heterocycles, examining their cytotoxicity against various cancer cell lines and performing docking simulations to predict their interaction with cancer proteins. These compounds exhibited potent antitumor activity, suggesting their applicability in cancer research and potential therapeutic uses. Molecular docking provided insights into their binding affinities, helping in understanding their mechanism of action and guiding future drug design (Saleh et al., 2020).

Interaction with Carbonic Anhydrase

The study by Mader et al. (2011) focused on isoquinolinesulfonamides' inhibition of human carbonic anhydrases (hCAs), revealing selectivity toward therapeutically relevant isozymes. The crystal structure analysis of hCA II in complex with an isoquinolinesulfonamide inhibitor highlighted unusual inhibitor binding modes. This research contributes to the understanding of inhibitor design for selective targeting of hCA isoforms, which is crucial for treating conditions like glaucoma, epilepsy, and cancer (Mader et al., 2011).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-28-21-10-9-19(14-22(21)29-2)31(26,27)24-15-20(23-8-5-13-30-23)25-12-11-17-6-3-4-7-18(17)16-25/h3-10,13-14,20,24H,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFIVKQXPYOPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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